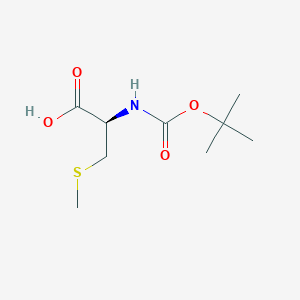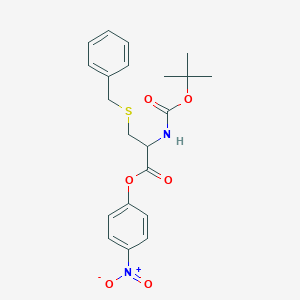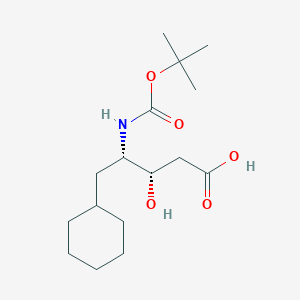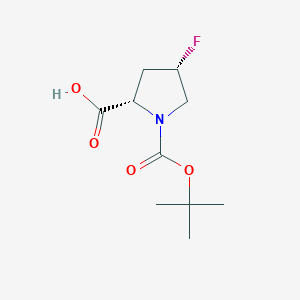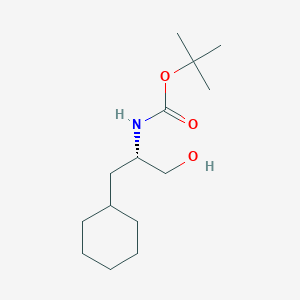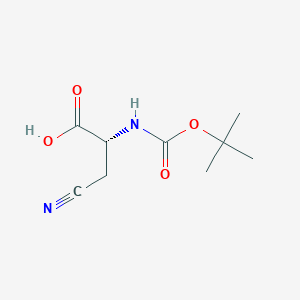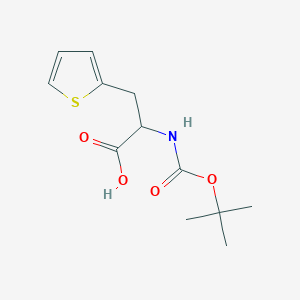
Boc-4-chloro-L-phenylalanine
Overview
Description
Boc-4-chloro-L-phenylalanine is a compound with the molecular formula C14H18ClNO4 . It is also known by other names such as Boc-Phe (4-Cl)-OH, Boc-L-4-Chlorophenylalanine, and N-Boc-4-chloro-L-phenylalanine . The compound is a non-proteinogenic L-alpha-amino acid that is L-phenylalanine in which the meta-hydrogen of the phenyl group has been replaced by a chlorine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and an amino acid chain protected by a tert-butoxycarbonyl (Boc) group . The compound has a molecular weight of 299.75 g/mol .
Chemical Reactions Analysis
This compound is likely to be involved in reactions similar to other Boc-protected amino acids. These reactions typically involve the removal of the Boc protecting group, allowing the amino acid to participate in peptide synthesis .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H18ClNO4 and a molecular weight of 299.75 g/mol . The compound’s InChIKey is BETBOAZCLSJOBQ-NSHDSACASA-N .
Scientific Research Applications
Boc-4-chloro-L-phenylalanine has been used in the preparation of photoactivatable analogues of phenylalanine for studying protein synthesis and aminoacylation of tRNA. Baldini et al. (1988) employed a Boc-protected derivative in acylating adenosine derivatives, leading to chemically misaminoacylated tRNAPhe, which was then used to stimulate protein synthesis in a controlled experimental setting (Baldini et al., 1988).
Crich and Banerjee (2007) demonstrated the use of this compound in native chemical ligation. They synthesized erythro-N-Boc-β-mercapto-l-phenylalanine, showcasing its application in peptide synthesis and its potential in ligating other amino acids (Crich & Banerjee, 2007).
Hartman and Halczenko (1991) focused on an efficient synthesis method for N-Boc-4-Aminomethyl-L-phenylalanine, starting from N-Boc-4-Iodophenylalanine. Their method included palladium-catalyzed carbonylation and is crucial for producing this specific amino acid derivative (Hartman & Halczenko, 1991).
Escher, Bernier, and Parent (1983) employed Boc-protected amino acids, including phenylalanine derivatives, for the synthesis of angiotensin II analogues. These analogues were used for structure-activity relationship studies in different bioassays (Escher, Bernier, & Parent, 1983).
Firooznia, Gude, Chan, and Satoh (1998) conducted Suzuki-Miyaura coupling reactions using Boc-derivatives of phenylalanine, demonstrating a method to produce 4-substituted phenylalanine derivatives, which are significant in the synthesis of various peptide structures (Firooznia et al., 1998).
properties
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370339 | |
| Record name | N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68090-88-0 | |
| Record name | N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






